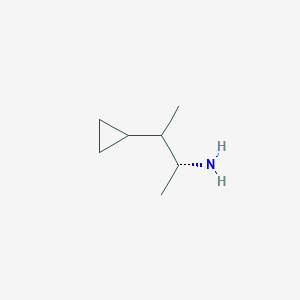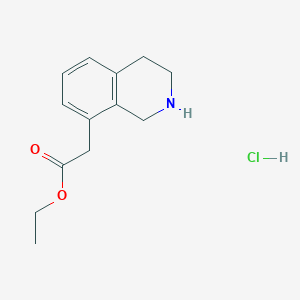
(2R)-3-Cyclopropylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-Cyclopropylbutan-2-amine, also known as 2R,3R-Cyclopropylbutan-2-amine or CPBA, is a chiral amine that has been used in various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action, which has been studied to understand its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (2R)-3-Cyclopropylbutan-2-amine involves its interaction with specific receptors in the brain, including the serotonin and norepinephrine transporters. This compound acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and increasing their availability in the synaptic cleft. This leads to an increase in neurotransmitter signaling, which can have various effects on brain function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-3-Cyclopropylbutan-2-amine are complex and depend on the specific neurotransmitter systems involved. This compound has been shown to modulate the activity of the serotonin and norepinephrine systems, leading to changes in mood, motivation, and reward processing. Additionally, (2R)-3-Cyclopropylbutan-2-amine has been shown to have anti-inflammatory effects, which may be relevant for the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-3-Cyclopropylbutan-2-amine in lab experiments is its specificity for certain neurotransmitter systems. This allows researchers to study the effects of these systems in isolation, without the confounding effects of other neurotransmitters. However, one limitation is that this compound may have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of (2R)-3-Cyclopropylbutan-2-amine. One direction is the development of more specific and potent compounds that can be used to target specific neurotransmitter systems. Another direction is the study of the long-term effects of (2R)-3-Cyclopropylbutan-2-amine on brain function and behavior. Additionally, this compound may have potential therapeutic applications for the treatment of depression, anxiety, and addiction, which should be explored further.
Méthodes De Synthèse
The synthesis of (2R)-3-Cyclopropylbutan-2-amine involves the reduction of a ketone intermediate using a chiral reducing agent. This method yields the desired enantiomer of the compound, which is important for studying its effects in biological systems. The synthesis has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
(2R)-3-Cyclopropylbutan-2-amine has been used in various scientific research applications, including the study of neurotransmitter systems and their role in diseases such as depression and anxiety. This compound has also been studied for its potential use as a therapeutic agent for these disorders. Additionally, (2R)-3-Cyclopropylbutan-2-amine has been used in the study of drug addiction and withdrawal, as it has been shown to modulate the reward pathway in the brain.
Propriétés
IUPAC Name |
(2R)-3-cyclopropylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-5(6(2)8)7-3-4-7/h5-7H,3-4,8H2,1-2H3/t5?,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXDQGGMFHKHCZ-PRJDIBJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C1CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-Cyclopropylbutan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2639352.png)






![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2639362.png)
![N-(4-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2639365.png)

![N-(3,4-difluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2639368.png)
![2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2639371.png)
![3-methyl-5-[(E)-(4-methylpiperazino)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2639372.png)
![2-methylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4(6H)-one](/img/structure/B2639373.png)